molecular formula C4H4O5 B100632 trans-2,3-Epoxysuccinic acid CAS No. 17015-08-6

trans-2,3-Epoxysuccinic acid

Cat. No. B100632
Key on ui cas rn: 17015-08-6
M. Wt: 132.07 g/mol
InChI Key: DCEMCPAKSGRHCN-JCYAYHJZSA-N
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Patent
US04028407

Procedure details

The epoxidation of acid calcium maleate was effected in accordance with Example 1. 50 g. of the calcium epoxysuccinate attained in this manner (calcium content 11.9% by weight) were suspended, with stirring, in 400 g. of 50% aqueous acetone. 15 g. of concentrated sulphuric acid were then added and the suspension was kept for 2 hours at 20° C. If the suspension is made in acetone alone, a corresponding amount of dilute sulphuric acid may be added instead of concentrated sulphuric acid. The suspension was then heated to 50° C. and, after being kept for 2 hours at this temperature, the calcium sulphate was filtered off and washed with water. The acetone was removed by distillation from the mixture of acetone and water, and the remaining aqueous epoxysuccinic acid solution was subjected directly to hydrolysis. From two moles of acid calcium epoxysuccinate, 512 g. of free epoxysuccinic acid were obtained, corresponding to a yield of 97% of the theoretical.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
calcium epoxysuccinate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
calcium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
calcium epoxysuccinate
Quantity
2 mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Yield
97%

Identifiers

REACTION_CXSMILES
C([O-])(=O)/C=C\C([O-])=O.[Ca+2].[O:10]1[CH:15]([C:16]([O-:18])=[O:17])[CH:11]1[C:12]([O-:14])=[O:13].[Ca+2].[Ca].S(=O)(=O)(O)O>CC(C)=O>[O:10]1[CH:15]([C:16]([OH:18])=[O:17])[CH:11]1[C:12]([OH:14])=[O:13] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(\C=C/C(=O)[O-])(=O)[O-].[Ca+2]
Step Two
Name
calcium epoxysuccinate
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(C(=O)[O-])C1C(=O)[O-].[Ca+2]
Step Three
Name
calcium
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Ca]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Six
Name
calcium epoxysuccinate
Quantity
2 mol
Type
reactant
Smiles
O1C(C(=O)[O-])C1C(=O)[O-].[Ca+2]
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
with stirring, in 400 g
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
after being kept for 2 hours at this temperature
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the calcium sulphate was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The acetone was removed by distillation from the mixture of acetone and water
CUSTOM
Type
CUSTOM
Details
the remaining aqueous epoxysuccinic acid solution was subjected directly to hydrolysis

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
O1C(C(=O)O)C1C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04028407

Procedure details

The epoxidation of acid calcium maleate was effected in accordance with Example 1. 50 g. of the calcium epoxysuccinate attained in this manner (calcium content 11.9% by weight) were suspended, with stirring, in 400 g. of 50% aqueous acetone. 15 g. of concentrated sulphuric acid were then added and the suspension was kept for 2 hours at 20° C. If the suspension is made in acetone alone, a corresponding amount of dilute sulphuric acid may be added instead of concentrated sulphuric acid. The suspension was then heated to 50° C. and, after being kept for 2 hours at this temperature, the calcium sulphate was filtered off and washed with water. The acetone was removed by distillation from the mixture of acetone and water, and the remaining aqueous epoxysuccinic acid solution was subjected directly to hydrolysis. From two moles of acid calcium epoxysuccinate, 512 g. of free epoxysuccinic acid were obtained, corresponding to a yield of 97% of the theoretical.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
calcium epoxysuccinate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
calcium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
calcium epoxysuccinate
Quantity
2 mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Yield
97%

Identifiers

REACTION_CXSMILES
C([O-])(=O)/C=C\C([O-])=O.[Ca+2].[O:10]1[CH:15]([C:16]([O-:18])=[O:17])[CH:11]1[C:12]([O-:14])=[O:13].[Ca+2].[Ca].S(=O)(=O)(O)O>CC(C)=O>[O:10]1[CH:15]([C:16]([OH:18])=[O:17])[CH:11]1[C:12]([OH:14])=[O:13] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(\C=C/C(=O)[O-])(=O)[O-].[Ca+2]
Step Two
Name
calcium epoxysuccinate
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(C(=O)[O-])C1C(=O)[O-].[Ca+2]
Step Three
Name
calcium
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Ca]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Six
Name
calcium epoxysuccinate
Quantity
2 mol
Type
reactant
Smiles
O1C(C(=O)[O-])C1C(=O)[O-].[Ca+2]
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
with stirring, in 400 g
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
after being kept for 2 hours at this temperature
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the calcium sulphate was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The acetone was removed by distillation from the mixture of acetone and water
CUSTOM
Type
CUSTOM
Details
the remaining aqueous epoxysuccinic acid solution was subjected directly to hydrolysis

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
O1C(C(=O)O)C1C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04028407

Procedure details

The epoxidation of acid calcium maleate was effected in accordance with Example 1. 50 g. of the calcium epoxysuccinate attained in this manner (calcium content 11.9% by weight) were suspended, with stirring, in 400 g. of 50% aqueous acetone. 15 g. of concentrated sulphuric acid were then added and the suspension was kept for 2 hours at 20° C. If the suspension is made in acetone alone, a corresponding amount of dilute sulphuric acid may be added instead of concentrated sulphuric acid. The suspension was then heated to 50° C. and, after being kept for 2 hours at this temperature, the calcium sulphate was filtered off and washed with water. The acetone was removed by distillation from the mixture of acetone and water, and the remaining aqueous epoxysuccinic acid solution was subjected directly to hydrolysis. From two moles of acid calcium epoxysuccinate, 512 g. of free epoxysuccinic acid were obtained, corresponding to a yield of 97% of the theoretical.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
calcium epoxysuccinate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
calcium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
calcium epoxysuccinate
Quantity
2 mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Yield
97%

Identifiers

REACTION_CXSMILES
C([O-])(=O)/C=C\C([O-])=O.[Ca+2].[O:10]1[CH:15]([C:16]([O-:18])=[O:17])[CH:11]1[C:12]([O-:14])=[O:13].[Ca+2].[Ca].S(=O)(=O)(O)O>CC(C)=O>[O:10]1[CH:15]([C:16]([OH:18])=[O:17])[CH:11]1[C:12]([OH:14])=[O:13] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(\C=C/C(=O)[O-])(=O)[O-].[Ca+2]
Step Two
Name
calcium epoxysuccinate
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(C(=O)[O-])C1C(=O)[O-].[Ca+2]
Step Three
Name
calcium
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Ca]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Six
Name
calcium epoxysuccinate
Quantity
2 mol
Type
reactant
Smiles
O1C(C(=O)[O-])C1C(=O)[O-].[Ca+2]
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
with stirring, in 400 g
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
after being kept for 2 hours at this temperature
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the calcium sulphate was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The acetone was removed by distillation from the mixture of acetone and water
CUSTOM
Type
CUSTOM
Details
the remaining aqueous epoxysuccinic acid solution was subjected directly to hydrolysis

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
O1C(C(=O)O)C1C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04028407

Procedure details

The epoxidation of acid calcium maleate was effected in accordance with Example 1. 50 g. of the calcium epoxysuccinate attained in this manner (calcium content 11.9% by weight) were suspended, with stirring, in 400 g. of 50% aqueous acetone. 15 g. of concentrated sulphuric acid were then added and the suspension was kept for 2 hours at 20° C. If the suspension is made in acetone alone, a corresponding amount of dilute sulphuric acid may be added instead of concentrated sulphuric acid. The suspension was then heated to 50° C. and, after being kept for 2 hours at this temperature, the calcium sulphate was filtered off and washed with water. The acetone was removed by distillation from the mixture of acetone and water, and the remaining aqueous epoxysuccinic acid solution was subjected directly to hydrolysis. From two moles of acid calcium epoxysuccinate, 512 g. of free epoxysuccinic acid were obtained, corresponding to a yield of 97% of the theoretical.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
calcium epoxysuccinate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
calcium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
calcium epoxysuccinate
Quantity
2 mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Yield
97%

Identifiers

REACTION_CXSMILES
C([O-])(=O)/C=C\C([O-])=O.[Ca+2].[O:10]1[CH:15]([C:16]([O-:18])=[O:17])[CH:11]1[C:12]([O-:14])=[O:13].[Ca+2].[Ca].S(=O)(=O)(O)O>CC(C)=O>[O:10]1[CH:15]([C:16]([OH:18])=[O:17])[CH:11]1[C:12]([OH:14])=[O:13] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(\C=C/C(=O)[O-])(=O)[O-].[Ca+2]
Step Two
Name
calcium epoxysuccinate
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(C(=O)[O-])C1C(=O)[O-].[Ca+2]
Step Three
Name
calcium
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Ca]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Six
Name
calcium epoxysuccinate
Quantity
2 mol
Type
reactant
Smiles
O1C(C(=O)[O-])C1C(=O)[O-].[Ca+2]
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
with stirring, in 400 g
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
after being kept for 2 hours at this temperature
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the calcium sulphate was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The acetone was removed by distillation from the mixture of acetone and water
CUSTOM
Type
CUSTOM
Details
the remaining aqueous epoxysuccinic acid solution was subjected directly to hydrolysis

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
O1C(C(=O)O)C1C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04028407

Procedure details

The epoxidation of acid calcium maleate was effected in accordance with Example 1. 50 g. of the calcium epoxysuccinate attained in this manner (calcium content 11.9% by weight) were suspended, with stirring, in 400 g. of 50% aqueous acetone. 15 g. of concentrated sulphuric acid were then added and the suspension was kept for 2 hours at 20° C. If the suspension is made in acetone alone, a corresponding amount of dilute sulphuric acid may be added instead of concentrated sulphuric acid. The suspension was then heated to 50° C. and, after being kept for 2 hours at this temperature, the calcium sulphate was filtered off and washed with water. The acetone was removed by distillation from the mixture of acetone and water, and the remaining aqueous epoxysuccinic acid solution was subjected directly to hydrolysis. From two moles of acid calcium epoxysuccinate, 512 g. of free epoxysuccinic acid were obtained, corresponding to a yield of 97% of the theoretical.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
calcium epoxysuccinate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
calcium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
calcium epoxysuccinate
Quantity
2 mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Yield
97%

Identifiers

REACTION_CXSMILES
C([O-])(=O)/C=C\C([O-])=O.[Ca+2].[O:10]1[CH:15]([C:16]([O-:18])=[O:17])[CH:11]1[C:12]([O-:14])=[O:13].[Ca+2].[Ca].S(=O)(=O)(O)O>CC(C)=O>[O:10]1[CH:15]([C:16]([OH:18])=[O:17])[CH:11]1[C:12]([OH:14])=[O:13] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(\C=C/C(=O)[O-])(=O)[O-].[Ca+2]
Step Two
Name
calcium epoxysuccinate
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(C(=O)[O-])C1C(=O)[O-].[Ca+2]
Step Three
Name
calcium
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Ca]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Six
Name
calcium epoxysuccinate
Quantity
2 mol
Type
reactant
Smiles
O1C(C(=O)[O-])C1C(=O)[O-].[Ca+2]
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
with stirring, in 400 g
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
after being kept for 2 hours at this temperature
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the calcium sulphate was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The acetone was removed by distillation from the mixture of acetone and water
CUSTOM
Type
CUSTOM
Details
the remaining aqueous epoxysuccinic acid solution was subjected directly to hydrolysis

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
O1C(C(=O)O)C1C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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